molecular formula C18H21NO B457364 2-methyl-N-(4-phenylbutyl)benzamide

2-methyl-N-(4-phenylbutyl)benzamide

Cat. No.: B457364
M. Wt: 267.4g/mol
InChI Key: ANMPETLHIICVBT-UHFFFAOYSA-N
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Description

2-Methyl-N-(4-phenylbutyl)benzamide is a benzamide derivative featuring a 2-methyl-substituted benzoyl group and a 4-phenylbutyl chain attached to the amide nitrogen. For example, analogs such as 2-methyl-N-(4-methylphenyl)benzamide () and thiourea-functionalized derivatives () highlight the role of substituents in dictating molecular conformation, intermolecular interactions, and bioactivity.

Properties

Molecular Formula

C18H21NO

Molecular Weight

267.4g/mol

IUPAC Name

2-methyl-N-(4-phenylbutyl)benzamide

InChI

InChI=1S/C18H21NO/c1-15-9-5-6-13-17(15)18(20)19-14-8-7-12-16-10-3-2-4-11-16/h2-6,9-11,13H,7-8,12,14H2,1H3,(H,19,20)

InChI Key

ANMPETLHIICVBT-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NCCCCC2=CC=CC=C2

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCCCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Molecular Geometry

The N-substituent significantly influences molecular geometry. For instance:

  • 2-Methyl-N-(4-methylphenyl)benzamide (): The amide group adopts a trans configuration (N–H and C=O bonds opposing), with the benzoyl and aniline rings forming an 81.44° dihedral angle. This non-planar arrangement reduces conjugation between the rings.
  • 2-Methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide (): Incorporation of a thiourea group introduces sp² hybridization at N1 and N2, confirmed by bond angles (C9–N2–C10 = 132.02°; C9–N1–C8 = 128.54°). The molecule exhibits intramolecular hydrogen bonds (N2–H2⋯O1, 2.64 Å; C11–H11⋯S1, 3.21 Å), stabilizing a quasi-planar six-membered ring.

Table 1: Key Bond Lengths and Angles in Analogs

Compound C=O Bond (Å) C–S Bond (Å) Dihedral Angle (°) Key Hydrogen Bonds (Å)
2-Methyl-N-(4-methylphenyl)benzamide 1.227 81.44 N–H⋯O (1.98)
Thiourea derivative () 1.229 1.676 26.86 N–H⋯S (2.64), C–H⋯S (3.21)

Crystal Packing and Hydrogen Bonding

Hydrogen bonding patterns vary with substituent electronegativity and steric effects:

  • N–H⋯O Chains : In 2-methyl-N-(4-methylphenyl)benzamide, N–H⋯O interactions propagate infinite chains along the c-axis (Fig. 2 in ), typical of amides with electron-withdrawing groups .
  • N–H⋯S Dimers : The thiourea derivative forms inversion dimers via paired N–H⋯S bonds (R₂²(8) motif), further linked by C–H⋯S interactions into sheets parallel to the bc-plane .
  • Bromo-Substituted Analogs : 4-Bromo-N-(2-nitrophenyl)benzamide () exhibits two molecules per asymmetric unit, with packing influenced by bromine’s steric bulk and nitro group polarity.

Table 2: Hydrogen Bonding Parameters

Compound Donor–Acceptor Distance (Å) Angle (°) Motif
2-Methyl-N-(4-methylphenyl)benzamide N–H⋯O 1.98 168 C(4) chains
Thiourea derivative () N–H⋯S 2.64 132 R₂²(8) dimers

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